METHYL 2-(4-ETHOXY-3-METHYLBENZENESULFONAMIDO)BENZOATE
Overview
Description
Methyl 2-{[(4-ethoxy-3-methylphenyl)sulfonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfonamide group, and an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-ETHOXY-3-METHYLBENZENESULFONAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-ethoxy-3-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The sulfonamide group can be targeted by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or amines.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Products where the sulfonamide group is replaced by the nucleophile.
Hydrolysis: 2-{[(4-ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 2-{[(4-ethoxy-3-methylphenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with cellular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4-ETHOXY-3-METHYLBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-methoxybenzoate
- 4-Methylphenyl benzoate
Uniqueness
Methyl 2-{[(4-ethoxy-3-methylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
methyl 2-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-16-10-9-13(11-12(16)2)24(20,21)18-15-8-6-5-7-14(15)17(19)22-3/h5-11,18H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJONTMOCAIOCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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